molecular formula C5H8N4O B7728778 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one

2-hydrazinyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7728778
M. Wt: 140.14 g/mol
InChI Key: RFKCQKWRFAJRPY-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core with a hydrazinyl group at position 2 and a methyl substituent at position 6. Its molecular formula is C₅H₈N₄O, and it is a key intermediate in synthesizing biologically active derivatives, such as hydrazones and heterocyclic fused systems . The hydrazinyl group confers reactivity for condensation reactions, while the methyl group modulates electronic and steric properties, influencing solubility and interaction with biological targets. This compound has been utilized in isotopic labeling studies (e.g., [¹⁵N]-labeled derivatives) and pharmacological research due to its structural versatility .

Properties

IUPAC Name

2-hydrazinyl-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-3-2-4(10)8-5(7-3)9-6/h2H,6H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKCQKWRFAJRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

A stirred solution of 6-methyl-2-(methylsulfanyl)pyrimidin-4-one (11.9 g, 76.18 mmol) in ethanol (30 mL) is treated with excess hydrazine hydrate (15.75 mL, 0.32 mol) and heated at 80°C for 5.5 hours. The reaction progress is monitored via liquid chromatography-mass spectrometry (LC-MS), with the product detected at m/z = 140.90 [M + H]+. Upon cooling, the precipitate is collected via vacuum filtration, washed with water, and dried to yield 9.20 g (85%) of 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one as an off-white powder.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic carbon adjacent to the methylsulfanyl group, leading to displacement of methanethiol. The electron-withdrawing carbonyl group at position 4 activates the pyrimidine ring, facilitating substitution. Ethanol serves as both solvent and proton source, stabilizing intermediates through hydrogen bonding.

Hydrazine Hydrate Reaction with Alkylated Thiouracil Derivatives

Alternative routes utilize alkylated thiouracil derivatives as starting materials. For example, 2-mercapto-6-methyl-3-phenylpyrimidin-4(3H)-one reacts with hydrazine hydrate to form the target compound.

Synthetic Protocol

A mixture of alkylated thiouracil (10 mM) and hydrazine hydrate (10 mM) in ethanol (50 mL) is refluxed for 3 hours. Post-reaction, the mixture is poured into ice-cold water (100 mL), and the precipitated solid is filtered, washed with ethanol, and dried. This method yields 79% of this compound, confirmed by IR and 1H-NMR spectroscopy.

Spectral Characterization

  • IR (KBr) : 3325 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O stretch).

  • 1H-NMR (DMSO-d6) : δ 2.14 (s, 3H, CH3), 4.50 (s, 2H, NH2), 6.28 (s, 1H, pyrimidine-H), 8.60 (s, 1H, NH).

Alternative Synthesis via Chlorination and Subsequent Hydrazination

A two-step chlorination-hydrazination approach offers an alternative pathway, particularly useful for substrates resistant to direct hydrazine substitution.

Step 1: Chlorination with POCl3

The thiouracil derivative (10 mM) is treated with phosphorus oxychloride (POCl3) under reflux for 2 hours, yielding 4-chloro-6-methyl-2-(methylthio)pyrimidine. This intermediate is isolated by neutralization with NaHCO3 and filtration.

Step 2: Hydrazine Substitution

The chlorinated intermediate reacts with hydrazine hydrate in ethanol under reflux for 3 hours, affording this compound in 88% yield. This method circumvents solubility issues associated with the methylsulfanyl precursor.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the primary preparation routes:

Method Starting Material Conditions Yield Reference
Direct hydrazination6-Methyl-2-(methylsulfanyl)pyrimidin-4-oneEthanol, 80°C, 5.5 h85%
Alkylated thiouracil hydrazination2-Mercapto-6-methyl-3-phenylpyrimidin-4-oneEthanol, reflux, 3 h79%
Chlorination-hydrazination cascade4-Chloro-6-methyl-2-(methylthio)pyrimidineEthanol, reflux, 3 h88%

Advantages and Limitations

  • Direct Hydrazination : High yield and simplicity but requires strict temperature control.

  • Thiouracil Route : Broad substrate compatibility but involves multi-step purification.

  • Chlorination-Hydrazination : Effective for recalcitrant substrates but uses hazardous POCl3 .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydrazine and oxo derivatives, which can be further utilized in synthetic chemistry.

Scientific Research Applications

2-Hydrazinyl-6-methyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, leading to the disruption of cell cycle progression.

Comparison with Similar Compounds

2-Hydrazino-6-(methoxymethyl)pyrimidin-4(3H)-one

  • Structure : Replaces the methyl group (C₆) with a methoxymethyl (-CH₂OCH₃).
  • Properties : Increased solubility in polar solvents due to the ether group. The methoxymethyl substituent may enhance bioavailability compared to the methyl group in the parent compound .
  • Applications : Used in medicinal chemistry to improve pharmacokinetic profiles of derivatives.

2-Hydrazino-4,6-dimethylpyrimidine

  • Structure : Additional methyl group at position 3.
  • Properties : Enhanced steric hindrance reduces reactivity in condensation reactions. The dual methyl groups lower solubility in aqueous media compared to 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one .
  • Applications : Intermediate for synthesizing pyrazole derivatives with antimicrobial activity .

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine

  • Structure : Incorporates a dimethylpyrazole moiety and a p-tolyl-substituted hydrazone.
  • Properties : Extended conjugation and aromaticity improve stability. The p-tolyl group enhances lipophilicity, favoring membrane penetration in biological systems .

Functional Analogues in Pharmacological Research

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • Example : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
  • Comparison : The pyrazolo-pyrimidine fusion introduces a bicyclic structure, increasing rigidity and binding affinity to enzymes like phosphodiesterases. Chlorine and chloromethyl groups enhance electrophilicity, enabling nucleophilic substitutions.
  • Applications : Antiviral and antiproliferative agents .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

  • Example : 2-(1H-Benzimidazol-1-ylmethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
  • Comparison : The pyrido-pyrimidine core expands aromatic π-systems, improving intercalation with DNA or protein targets. The benzimidazole moiety adds hydrogen-bonding capability.
  • Applications : Explored as kinase inhibitors and antimicrobial agents .

Q & A

Q. What are the recommended safety protocols for handling 2-hydrazinyl-6-methyl-1H-pyrimidin-4-one in laboratory settings?

Methodological Answer: When handling this compound, prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. In case of accidental exposure:

  • Inhalation: Move to fresh air and monitor for respiratory distress. Use oxygen therapy if necessary .
  • Skin Contact: Wash immediately with soap and water for ≥15 minutes.
  • Storage: Keep in a cool, dry place away from oxidizing agents and acids to prevent reactive decomposition.
    Refer to Safety Data Sheets (SDS) for region-specific regulatory guidelines .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example:

  • Step 1: React 6-methyl-1H-pyrimidin-4-one with hydrazine hydrate under reflux in ethanol.

  • Step 2: Optimize pH (6–7) to favor hydrazine substitution at the 2-position while minimizing side reactions (e.g., over-alkylation) .

  • Key Parameters:

    ParameterOptimal Range
    Temperature70–80°C
    Reaction Time6–8 hours
    SolventEthanol/Water (3:1 v/v)

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC: C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), flow rate = 1 mL/min. Purity ≥95% is acceptable for biological assays .
  • NMR: Key signals include δ 8.2 ppm (pyrimidine H), δ 4.1 ppm (hydrazinyl NH2), and δ 2.3 ppm (methyl group) .
  • Mass Spectrometry: Expected [M+H]+ = 141.13 g/mol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Methodological Answer: Contradictory results often arise from variations in assay conditions or impurities. Mitigation strategies include:

  • Standardized Assays: Use positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines.
  • Impurity Profiling: Characterize byproducts (e.g., hydrazine dimers) using LC-MS .
  • Structural Confirmation: X-ray crystallography or 2D-NMR to confirm regioselectivity in derivatives .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., C2 vs. C4 positions) .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
  • Software Tools: Gaussian 16 or ORCA for DFT; GROMACS for MD .

Q. How can researchers optimize reaction yields when synthesizing pyrimidine-based analogs from this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd/C or CuI for coupling reactions with aryl halides .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine groups .
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 120°C vs. 8 hours conventionally) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for this compound?

Methodological Answer: Literature values range from 214–227°C due to polymorphism or hydration states. To resolve:

  • Thermogravimetric Analysis (TGA): Determine decomposition profiles under nitrogen .
  • Differential Scanning Calorimetry (DSC): Identify phase transitions and confirm anhydrous vs. monohydrate forms .

Biological Evaluation

Q. What in vitro models are appropriate for assessing the antimicrobial potential of this compound derivatives?

Methodological Answer:

  • Bacterial Strains: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with agar dilution assays (MIC ≤ 50 µg/mL considered active) .
  • Fungal Models: Candida albicans in Sabouraud dextrose broth, with fluconazole as a control .
  • Cytotoxicity: Validate selectivity using mammalian cell lines (e.g., HEK293) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.